Methyl {4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl}acetate
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Overview
Description
METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinyl group attached to a phenyl ring, which is further connected to a methyl acetate group. The presence of the diethylamino group adds to its chemical versatility, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4-(3-diethylamino-2,5-dioxo-1-pyrrolidinyl)phenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents that promote green chemistry principles is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{4-[3-(DIMETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE
- ETHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE
- METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]BENZOATE
Uniqueness
METHYL 2-{4-[3-(DIETHYLAMINO)-2,5-DIOXO-1-PYRROLIDINYL]PHENYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C17H22N2O4 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 2-[4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetate |
InChI |
InChI=1S/C17H22N2O4/c1-4-18(5-2)14-11-15(20)19(17(14)22)13-8-6-12(7-9-13)10-16(21)23-3/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI Key |
LZMZMUIFKLCTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
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